2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester is a synthetic organic compound It is characterized by the presence of a naphthalene ring substituted with an acetyloxy group at the 4-position, a fluoro group at the 7-position, and an ethyl ester group at the carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester typically involves multiple steps. One common route starts with the naphthalene ring, which undergoes selective fluorination at the 7-position. This is followed by the introduction of the acetyloxy group at the 4-position through an acetylation reaction. Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The fluoro and acetyloxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a naphthoquinone derivative, while reduction could produce a hydroxy-naphthalene compound.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester involves its interaction with specific molecular targets. The acetyloxy and fluoro groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, ethyl ester: This compound has additional methoxy groups, which can alter its chemical properties and reactivity.
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-chloro-, ethyl ester: The chloro group can provide different reactivity compared to the fluoro group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-7-fluoro-, ethyl ester is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance the compound’s stability and reactivity in certain reactions.
Properties
Molecular Formula |
C15H13FO4 |
---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-7-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13FO4/c1-3-19-15(18)11-6-10-7-12(16)4-5-13(10)14(8-11)20-9(2)17/h4-8H,3H2,1-2H3 |
InChI Key |
LQVICLKLKKADLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)F)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.